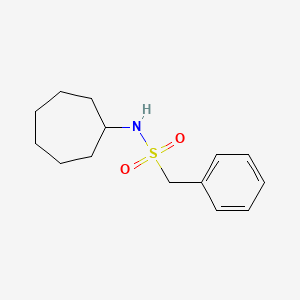

N-cycloheptyl-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-1-phenylmethanesulfonamide is a chemical compound involved in various synthetic and chemical reactions, contributing to the development of novel chemical entities and materials. Its unique structure allows for diverse chemical manipulations and reactivity, making it a valuable compound in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonamides with alkenes or diazomethanes in the presence of catalysts such as rhodium(II) or through interfacial polycondensation techniques. For example, asymmetric cyclopropanations catalyzed by rhodium(II) N-(arylsulfonyl)prolinate have been demonstrated as a practical approach for the enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996). Similarly, cardo polysulfonates synthesis by interfacial polycondensation shows the versatility of sulfonamide chemistry (Karia & Parsania, 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can significantly influence their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures, providing insights into the electronic and spatial configuration that governs their reactivity patterns.

Chemical Reactions and Properties

This compound and related compounds participate in a variety of chemical reactions, including cycloadditions, asymmetric syntheses, and reactions with aldehydes. These reactions often result in the formation of cyclopropanes, pyrazoles, and other cyclic structures with potential applications in material science and pharmaceuticals. For instance, the reaction of phenylmethanesulfonyl chloride with tertiary amines demonstrates the formation of geometrical isomers about a carbon-sulfur double bond, highlighting the compound's diverse reactivity (King & Durst, 1966).

Scientific Research Applications

Stereoselective Synthesis and Gold(I)-Catalyzed Reactions The gold(I)-catalyzed intramolecular hydroamination of cyclohexa-1,3-dienes bearing an arylsulfonamide at the C-5 position has been reported to proceed in a 1,4-addition manner. This process affords hexahydroindole derivatives in a diastereoselective fashion and in good yields. Octahydrocyclohepta[b]pyrrole derivatives can also be obtained from seven-membered ring substrates under similar conditions. This methodology highlights the utility of arylsulfonamides in facilitating gold(I)-catalyzed intramolecular reactions, leading to the formation of complex bicyclic structures with high diastereoselectivity (Yeh et al., 2009).

Synthesis of Phenylmethanesulfonamide Derivatives A novel synthetic approach to phenylmethanesulfonamide derivatives has been developed, leveraging the high reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This compound, obtained from the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, demonstrates the potential of phenylmethanesulfonamide derivatives as intermediates in organic synthesis. Their high reactivity was showcased through the successful alkylation of various aromatic compounds, underlining their significance in the construction of complex organic molecules (Aizina et al., 2012).

Catalytic Cyclopropanation of Electron Deficient Alkenes Research has also explored the catalytic cyclopropanation of electron-deficient alkenes mediated by chiral and achiral sulfides. This work demonstrates the application of phenyldiazomethane and ethyl diazoacetate in cyclopropanation reactions, yielding cyclopropanes in high yields and with significant enantioselectivity when chiral sulfides are employed. Such studies illustrate the versatility of sulfonamide derivatives in catalytic processes, contributing to the synthesis of structurally complex and optically active compounds (Aggarwal et al., 2000).

Applications in Macrocyclic Compound Synthesis The synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides further underscores the importance of sulfonamide derivatives in macrocyclic chemistry. This method expands the scope of the Richman-Atkins cyclization, enabling the preparation of complex macrocyclic structures. Such advancements highlight the role of sulfonamide derivatives in facilitating the synthesis of cyclic compounds with potential applications in medicinal chemistry and material science (Hoye et al., 2001).

properties

IUPAC Name |

N-cycloheptyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-18(17,12-13-8-4-3-5-9-13)15-14-10-6-1-2-7-11-14/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBASLBHGHHIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)